molecular formula C6H10N4O2 B8804938 2,5-Dimethoxy-4-hydrazinopyrimidine CAS No. 381666-22-4

2,5-Dimethoxy-4-hydrazinopyrimidine

Cat. No.: B8804938
CAS No.: 381666-22-4
M. Wt: 170.17 g/mol
InChI Key: VFBKWRGTRHKITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethoxy-4-hydrazinopyrimidine ( 381666-22-4) is a chemical building block of interest in medicinal and agrochemical research. The hydrazinopyrimidine core is a known pharmacophore, with studies on similar structures highlighting their potential as scaffolds for developing compounds with antifungal activities against various phytopathogenic fungi . Furthermore, the 2,5-dimethoxy substitution pattern is a key structural feature in certain phenethylamines that are investigated as potent serotonin 5-HT2 receptor agonists in neuroscience research, indicating the potential of this core structure in the synthesis of neuroactive compounds . As a versatile synthetic intermediate, this compound can be utilized in the synthesis of more complex heterocyclic systems, such as triazolopyrimidines, which are valuable in various chemical applications . Our product is guaranteed to meet high standards of purity and quality for research applications. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

381666-22-4

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

(2,5-dimethoxypyrimidin-4-yl)hydrazine

InChI

InChI=1S/C6H10N4O2/c1-11-4-3-8-6(12-2)9-5(4)10-7/h3H,7H2,1-2H3,(H,8,9,10)

InChI Key

VFBKWRGTRHKITP-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1NN)OC

Origin of Product

United States

Scientific Research Applications

Synthesis and Structure-Activity Relationships

The synthesis of 2,5-dimethoxy-4-hydrazinopyrimidine typically involves the reaction of 4-chloro-2,5-dimethoxypyrimidine with hydrazine. This process yields the hydrazine derivative, which can be further modified to enhance its pharmacological properties. For example, studies have shown that substituents on the pyrimidine ring significantly influence the biological activity of the compound .

Synthesis Overview

  • Starting Material: 4-chloro-2,5-dimethoxypyrimidine
  • Reagent: Hydrazine (aqueous)
  • Conditions: Typically involves heating and solvent removal to yield a solid product.

Research indicates that this compound exhibits significant activity as a serotonin receptor agonist. Specifically, it has been studied for its interaction with the serotonin 5-HT2A and 5-HT2C receptors. These receptors are implicated in various neurological processes, making this compound a candidate for further investigation in treating psychiatric disorders.

Key Findings

  • Agonist Potency: The compound shows high agonist potency at serotonin receptors, suggesting potential therapeutic effects in mood disorders .
  • Neuroplasticity: It has been observed to increase the expression of genes involved in neuroplasticity when administered in vivo, indicating a possible role in enhancing cognitive functions .

Therapeutic Potential

The therapeutic applications of this compound are primarily focused on its potential use in treating conditions such as depression and anxiety disorders. Given its mechanism of action as a serotonin receptor agonist, it may offer benefits similar to those of classical psychedelics but with potentially fewer side effects.

Case Studies

  • Clinical Trials : Ongoing studies are exploring the efficacy of this compound in clinical settings for treating mood disorders.
  • Animal Models : Research involving animal models has demonstrated that the compound can elicit behavioral responses associated with serotonin receptor activation, such as head-twitch responses .

Comparative Data Table

The following table summarizes key characteristics and findings related to this compound compared to other similar compounds:

Compound NameReceptor TargetAgonist PotencyTherapeutic Use
This compound5-HT2A/5-HT2CHighMood disorders
CYB2100105-HT2A/5-HT2CVery HighNeuroplasticity enhancement
LPH-55-HT2AModeratePotential CNS applications

Comparison with Similar Compounds

4,6-Dihydroxypyrimidine

Structural Differences :

  • Lacks hydrazine and methoxy groups; instead, it has hydroxyl groups at positions 4 and 5.
  • Molecular formula: C₄H₄N₂O₂ vs. C₆H₈N₄O₂ for 2,5-dimethoxy-4-hydrazinopyrimidine.

Physicochemical Properties :

  • Melting Point : >300°C (for 4,6-dihydroxypyrimidine), indicating strong intermolecular hydrogen bonding due to hydroxyl groups .
  • Solubility : Higher polarity compared to the methoxy-substituted analog, favoring aqueous solubility.

Coumarin-Tetrazole-Pyrimidine Derivatives (e.g., Compounds 4i and 4j)

Structural Differences :

  • Complex fused systems (e.g., coumarin and tetrazole rings) attached to the pyrimidine core.
  • Example: Compound 4i includes a coumarin-3-yl group and a tetrazole ring, while this compound has simpler substituents .

Diamino-Hydrazinyl Pyrimidines (e.g., Compounds 21a and 21b)

Structural Differences :

  • Feature diamino and imidazolidinone groups alongside hydrazine.
  • Example: Compound 21a includes a 4-methoxyphenyl group, while 21b has a phenyl-hydrazinyl substituent .

Acetohydrazide Derivatives from Dihydropyrazole Carbothioamide

Reactivity Comparison :

  • Hydrazine derivatives (e.g., acetohydrazides) undergo condensation with aldehydes to form Schiff bases.

Research Implications and Gaps

  • Synthetic Challenges: The methoxy groups in this compound may complicate regioselective functionalization compared to hydroxylated analogs.
  • Biological Potential: While structurally simpler than coumarin-tetrazole hybrids, its hydrazine group merits exploration in drug discovery, particularly for metal chelation or enzyme inhibition.
  • Data Limitations: Physical property data (e.g., melting point, solubility) for this compound are sparse in the reviewed literature, highlighting a need for further characterization.

Preparation Methods

Standard Methanol-Based Protocol

The most widely documented method involves reacting 4-chloro-2,5-dimethoxypyrimidine with aqueous hydrazine in methanol. A slurry of 4-chloro-2,5-dimethoxypyrimidine (17.2 mmol) in methanol (15 mL) is treated with 35% aqueous hydrazine (42.5 mmol), inducing a mild exotherm to 29°C. Heating to 50°C for 2 hours completes the reaction, yielding a clear solution. Post-cooling, solvent removal and trituration with acetonitrile afford the product as a white solid in 89% yield.

Key Data:

  • Yield: 89%

  • Purity: >95% (GC analysis)

  • Characterization:

    • 1H^1H NMR (DMSO-d6d_6): δ 3.73 (s, 3H, OCH3_3 ), 3.76 (s, 3H, OCH3_3 ), 4.29 (bs, 2H, NH2_2 ), 7.51 (s, 1H, pyrimidine-H), 8.23 (bs, 1H, NH).

    • MS (EI): m/z 170 (M+^+, 100%), 155 (55%), 151 (40%).

Alternative Solvent Systems

Modifications using acetonitrile or toluene with triethylamine (TEA) as a base have been reported. For example, 2,4-dichloro-5-methoxypyrimidine (0.10 mol) in toluene (30 mL) is treated with hydrazine hydrate (0.12 mol) and TEA (0.055 mol) in methanol at 42°C for 4 hours. Dropwise water addition precipitates the product, yielding 82.8% after filtration.

Key Data:

  • Yield: 82.8%

  • Advantages: Avoids silica gel purification, scalable to industrial batches.

Optimization Strategies for Improved Efficiency

Solvent Selection

Methanol is optimal for solubility and hydrazine compatibility. Substituting with isopropyl alcohol (IPA) or acetonitrile necessitates longer reaction times but simplifies workup. For instance, IPA-based reactions at 42°C for 3.5 hours achieve 88% yield after sodium carbonate quenching.

Stoichiometric Ratios

A 2.5:1 molar excess of hydrazine to 4-chloro-2,5-dimethoxypyrimidine ensures complete substitution, minimizing di- or tri-substituted byproducts.

Large-Scale Industrial Production

Batch Process Design

A 500 mL reactor charged with 4-chloro-2,5-dimethoxypyrimidine (0.10 mol) and methanol (60 mL) is treated with hydrazine hydrate (0.12 mol) under nitrogen. Distillation at 140 mmHg removes methanol, followed by water addition to precipitate the product. Filtration and drying yield 92.7% product.

Key Data:

  • Batch Size: 0.10–0.55 mol

  • Purity: 96.8% (HPLC)

Characterization and Quality Control

Spectroscopic Analysis

  • 1H^1H NMR: Distinct singlets for methoxy groups (δ 3.73, 3.76) and hydrazine protons (δ 4.29) confirm substitution.

  • MS Fragmentation: Loss of NH2_2 (m/z 155) and OCH3_3 (m/z 151) aligns with expected decomposition pathways.

Purity Assessment

Gas chromatography (GC) and HPLC methods resolve 2,5-dimethoxy-4-hydrazinopyrimidine from residual hydrazine and chlorinated precursors, ensuring >95% purity.

Comparative Analysis of Methods

Parameter Methanol Protocol Acetonitrile-TEA Protocol IPA-Based Scale-Up
Solvent MethanolAcetonitrile/TEAIsopropyl alcohol
Temperature 50°C42°C42°C
Time 2 hours4.1 hours3.5 hours
Yield 89%82.8%92.7%
Workup Complexity Moderate (silica gel)Low (filtration)Low (distillation)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,5-dimethoxy-4-hydrazinopyrimidine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate can react with halogenated pyrimidine precursors (e.g., 2,5-dimethoxy-4-chloropyrimidine) under reflux in ethanol or acetic acid. Key steps include refluxing at 80–100°C for 5–8 hours, followed by cooling and recrystallization from ethanol to isolate the product . Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetic acid), stoichiometric ratios (1:1.2 molar ratio of precursor to hydrazine), and monitoring reaction progress via TLC or HPLC.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR (in DMSO-d6 or CDCl3) to verify methoxy (-OCH3) and hydrazine (-NH-NH2) substituents.
  • Mass spectrometry (ESI-TOF) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 213.1).
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .

Q. What preliminary biological applications are explored for hydrazinopyrimidine derivatives?

  • Methodological Answer : Initial studies focus on enzyme inhibition assays (e.g., kinases, dehydrogenases) and receptor-binding experiments. For example, hydrazinopyrimidines can be screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to evaluate cytotoxicity. Dose-response curves (0.1–100 µM) and IC50 calculations are standard .

Advanced Research Questions

Q. How can reaction intermediates and byproducts in the synthesis of this compound be characterized to resolve data contradictions?

  • Methodological Answer : Use LC-MS/MS to identify intermediates (e.g., hydrazone or azo byproducts) and X-ray crystallography to resolve stereochemical ambiguities. For example, a study observed a rearrangement intermediate (5-hydroxy-3-methylpyrazol-4-yl-dione) during hydrazine condensation, which was confirmed via single-crystal diffraction .

Q. What computational strategies are effective for predicting the reactivity and electronic properties of this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Molecular docking (AutoDock Vina) can predict binding affinities to target proteins (e.g., thymidylate synthase), guiding structure-activity relationship (SAR) studies .

Q. How can researchers optimize the regioselectivity of hydrazine attachment in substituted pyrimidines?

  • Methodological Answer : Control regioselectivity by modulating steric and electronic effects. For example, using bulky protecting groups (e.g., tert-butoxycarbonyl) on competing reactive sites or employing microwave-assisted synthesis (100–120°C, 30 min) to favor kinetic products. Monitor outcomes via 2D NMR (COSY, NOESY) to distinguish regioisomers .

Q. What strategies address low solubility of this compound in biological assays?

  • Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as nanoparticles (e.g., PEGylated liposomes). For in vitro studies, pre-dissolve the compound in DMSO and dilute in cell culture media, ensuring final DMSO concentration <0.5% to avoid cytotoxicity .

Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer : Cross-validate docking results with isothermal titration calorimetry (ITC) to measure binding thermodynamics. If discrepancies persist, re-evaluate force field parameters or consider protein flexibility via molecular dynamics simulations (e.g., GROMACS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.